Cefminox sodium

Vue d'ensemble

Description

Cefminox Sodium is a second-generation cephalosporin antibiotic . It is a broad-spectrum, bactericidal antibiotic, especially effective against Gram-negative and anaerobic bacteria . It is also a dual agonist of prostacyclin receptor (IP) and PPARγ .

Molecular Structure Analysis

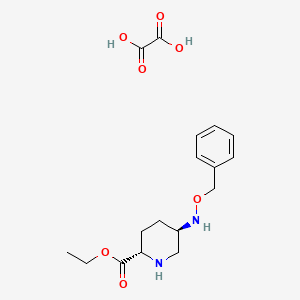

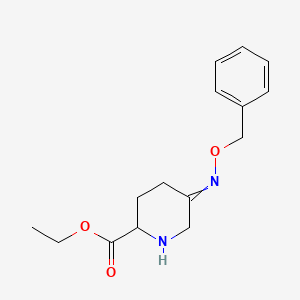

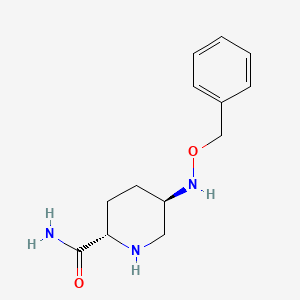

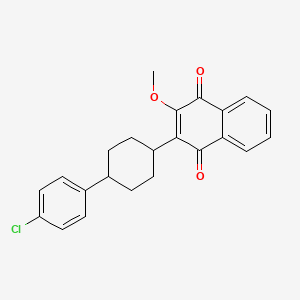

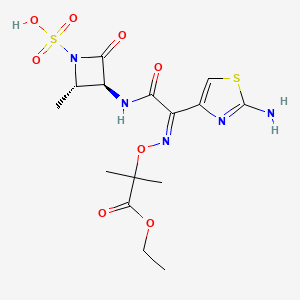

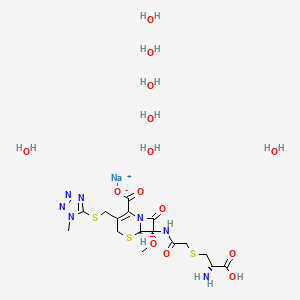

The molecular formula of Cefminox Sodium is C16H21N7O7S3 . The proposed chemical structures and main fragmentation patterns of cefminox and its impurities have been studied .Chemical Reactions Analysis

Cefminox Sodium has been found to have 13 unknown impurities and isomers . These were separated and characterized by liquid chromatography coupled with high-resolution ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS) .Physical And Chemical Properties Analysis

Cefminox Sodium has a molecular weight of 541.56 g/mol . It is a sodium salt and is freely soluble in aqueous solution .Applications De Recherche Scientifique

Impurity Characterization : Xu et al. (2018) conducted a study on the separation and characterization of unknown impurities and isomers in cefminox sodium. They developed a new high-performance liquid chromatography-gradient elution method for detecting impurities and applied electrospray ionization (ESI) ion trap multiple-stage tandem mass spectrometry for direct investigation. This study contributes to the understanding of cefminox sodium's stability and purity (Yu Xu et al., 2018).

Penetration into Prostatic Tissue : Sasagawa et al. (2006) explored cefminox sodium's penetration into prostatic tissue in patients with prostatic hyperplasia, finding that its penetration is not influenced by the presence of inflammation. This indicates its potential effectiveness in prostatic infections (I. Sasagawa et al., 2006).

Clinical Efficacy in Acute Peritonitis : Nakamura et al. (1985) investigated the clinical efficacy of cefminox sodium in treating acute peritonitis. The drug showed a high rate of clinical response in cases of acute appendicitis, localized and diffuse peritonitis, and panperitonitis due to intestinal obstruction (T. Nakamura et al., 1985).

Stability in Intravenous Infusion Fluid : Guo Zong-hua (2007) studied the stability of cefminox sodium in different intravenous infusion fluids, finding it to be stable with respect to clarity, color, pH, and content. This indicates its suitability for various intravenous infusions (Guo Zong-hua, 2007).

Synthesis and Identification of New Impurities : Hua (2013) conducted a study on the synthesis and structural identification of a new impurity in cefminox sodium, contributing to the quality control and safety assessment of the drug (T. Hua, 2013).

Pharmacological Properties : Watanabe and Omoto (1990) explored the pharmacology of cefminox, highlighting its broad-spectrum antibacterial activity and strong bactericidal properties, especially against Gram-negative and anaerobic bacteria (S. Watanabe & S. Omoto, 1990).

Safety And Hazards

Propriétés

IUPAC Name |

sodium;(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N7O7S3.Na/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);/q;+1/p-1/t8-,14-,16+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIDXLKJYJVQOE-YNJMIPHHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC[C@H](C(=O)O)N)OC)SC2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N7NaO7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefminox sodium | |

CAS RN |

75498-96-3, 92636-39-0 | |

| Record name | Cefminox sodium [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075498963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1- methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct- 2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.